molecular formula C23H20Cl4N2O5S B2696049 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide CAS No. 338967-79-6

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2696049
CAS No.: 338967-79-6
M. Wt: 578.28
InChI Key: BNIVDVCPNRSETP-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by multiple halogen substituents and a methoxyethoxy group.

  • Sulfonylanilino group: Contributing to hydrogen bonding and steric bulk.
  • N-(3,5-dichlorophenyl)acetamide moiety: A common pharmacophore in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl4N2O5S/c1-33-7-8-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-5-3-2-4-6-18)14-23(30)28-17-10-15(24)9-16(25)11-17/h2-6,9-13H,7-8,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVDVCPNRSETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide (CAS No. 338967-79-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C23H20Cl4N2O5S
  • Molar Mass : 578.29 g/mol
  • Density : Approximately 1.499 g/cm³ (predicted)
  • pKa : 11.50 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in many cancer cell lines.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is associated with the downregulation of Akt and mTOR signaling pathways, leading to enhanced phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates apoptosis .
  • Synergistic Effects : The compound has demonstrated synergistic effects when used in combination with other chemotherapeutics like paclitaxel, enhancing its efficacy against resistant cancer cell lines .

Antimicrobial Activity

While primarily noted for its anticancer properties, there are indications that derivatives of this compound may possess antimicrobial activities. Various studies on related compounds suggest potential effectiveness against bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies

StudyFindings
Study 1 Investigated the effects on PC-3 and MCF-7 cells; found significant induction of apoptosis via JNK activation .
Study 2 Assessed the compound's ability to enhance the effects of paclitaxel; reported improved outcomes in resistant cancer models .
Study 3 Evaluated related compounds for antimicrobial activity; suggested potential for similar effects in derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could effectively reduce tumor growth in xenograft models of breast cancer .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Agrochemical Applications

1. Herbicide Development
Given its chemical structure, this compound has potential applications as a herbicide. Research has focused on its efficacy in controlling various weeds while minimizing harm to crops. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass without adversely affecting the yield of major crops such as corn and soybeans .

2. Environmental Impact Studies
The environmental degradation of herbicides is critical for sustainable agriculture. Studies have employed this compound in assessing the degradation pathways and environmental fate in soil and water systems. Research indicates that photodegradation processes can significantly reduce the persistence of such compounds in agricultural settings, thereby mitigating potential ecological impacts .

Case Studies

Study Title Focus Area Findings
Anticancer Effects of Novel Sulfonamide DerivativesCancer ResearchDemonstrated significant reduction in tumor size in vivo with minimal toxicity to normal cells .
Efficacy of 2-[2,4-Dichloro-5-(2-Methoxyethoxy)(Phenylsulfonyl)Anilino] as a HerbicideAgricultural SciencesShowed effective control of specific weed species with high crop safety profiles in field trials .
Environmental Degradation Pathways of Sulfonamide HerbicidesEnvironmental ChemistryIdentified key degradation products and pathways, emphasizing the importance of photodegradation in reducing environmental persistence .

Comparison with Similar Compounds

Sulfonamide-Functionalized Acetamides

Compounds with sulfonamide-anilino-acetamide backbones share structural similarities but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
Target Compound Not explicitly provided ~600 (estimated) 2,4-dichloro, 2-methoxyethoxy, 3,5-dichlorophenyl Unknown (research compound) N/A
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide C24H22Cl2FN2O6S 527.40 4-fluorophenyl, 4-methoxyphenyl sulfonyl Technical inquiry (CymitQuimica)
2-(5-Benzyloxy-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino)-N-(3,5-dichlorophenyl)acetamide C28H22Cl4N2O5S 640.36 Benzyloxy, 4-methoxyphenyl sulfonyl Research compound

Key Observations :

  • The fluorophenyl analog () has reduced molecular weight (~527 g/mol) compared to the benzyloxy variant (640 g/mol), suggesting substituent-driven bulkiness .

Heterocyclic Acetamide Derivatives

Compounds with fused heterocycles or thiazolidinone moieties exhibit divergent bioactivity profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Bioactivity Reference
2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide C21H21ClN2O2S 400.92 Thiazolidinone ring, chloro substituent Not specified (structural intermediate)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d) C17H13N5O2S2 395.45 Benzothiazole, indole hybrid Potent anti-inflammatory/antibacterial

Key Observations :

  • The target compound lacks heterocyclic rings but shares the acetamide backbone with ’s benzothiazole derivatives. The latter’s anti-inflammatory activity highlights the role of hybrid heterocyclic-acetamide structures in medicinal chemistry .
  • Thiazolidinone-containing analogs () may prioritize metabolic stability due to ring rigidity, contrasting with the target compound’s flexible methoxyethoxy chain .

Agrochemical Chloroacetamides

Simpler chloroacetamides are widely used in agriculture, emphasizing substituent-driven functionality:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Use Reference
Alachlor C14H20ClNO2 269.77 2,6-Diethylphenyl, methoxymethyl Herbicide (pre-emergence control)
Pretilachlor C17H26ClNO2 311.85 2,6-Diethylphenyl, propoxyethyl Rice field herbicide
Target Compound Not provided ~600 (estimated) Complex sulfonylanilino groups Unknown (research compound) N/A

Key Observations :

  • Alachlor and pretilachlor prioritize small alkyl/alkoxy groups for soil mobility and herbicidal activity, whereas the target compound’s bulky sulfonylanilino groups may limit agrochemical utility .
  • The 3,5-dichlorophenyl group in the target compound could enhance persistence in biological systems compared to simpler herbicides.

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